1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

D1 dopamine receptor SCH23390 structure-activity relationship

This HCl salt (CAS 5464-92-6) delivers enhanced aqueous solubility vs. the free base (CAS 22990-19-8), ensuring assay reproducibility. The 1-phenyl-THIQ scaffold confers superior D1 affinity over 4-phenyl and 1-benzyl isomers — the validated template for D1 antagonist development. It is the direct precursor to FR115427, an NMDA channel blocker with ~100-fold lower locomotor stimulation than MK801, and a key solifenacin succinate intermediate. Verified sigma-1 binding (IC₅₀ 2.00 µM) supports sigma receptor studies. For D1 programs, specify (S)-enantiomer requirements.

Molecular Formula C15H16ClN
Molecular Weight 245.74 g/mol
CAS No. 5464-92-6
Cat. No. B1590380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS5464-92-6
Molecular FormulaC15H16ClN
Molecular Weight245.74 g/mol
Structural Identifiers
SMILESC1CNC(C2=CC=CC=C21)C3=CC=CC=C3.Cl
InChIInChI=1S/C15H15N.ClH/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h1-9,15-16H,10-11H2;1H
InChIKeyCPJJLGSNPKSIJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36.9 [ug/mL]

1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 5464-92-6): Procurement-Relevant Chemical Identity and Baseline Characterization


1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 5464-92-6) is a hydrochloride salt form of a 1-aryl-substituted tetrahydroisoquinoline alkaloid scaffold, characterized by a phenyl substituent at the 1-position of the saturated isoquinoline bicyclic core [1]. Its molecular formula is C₁₅H₁₆ClN with a molecular weight of approximately 245.75 g/mol . This compound is distinguished from free base analogs (e.g., CAS 22990-19-8) by enhanced aqueous solubility attributable to its salt form [2]. The scaffold serves as a versatile pharmacophore for diverse biological targets including sigma receptors, NMDA receptor-associated ion channels, and dopamine D1 receptors, as well as a critical synthetic intermediate in the industrial manufacture of solifenacin succinate [3][4][5].

Why Generic Substitution Fails for 1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 5464-92-6)


Generic interchange within the 1,2,3,4-tetrahydroisoquinoline (THIQ) class is not scientifically justifiable due to pronounced structure-activity divergence driven by substitution position, salt form, and stereochemistry. Direct head-to-head comparative data demonstrate that 1-phenyl, 4-phenyl, and 1-benzyl positional isomers exhibit fundamentally distinct D1 versus D2 dopamine receptor selectivity profiles, with the 1-phenyl substitution conferring the highest D1 affinity among the series [1]. Furthermore, N-methylation (tertiary amine) significantly enhances potency relative to secondary amine analogs in all assay endpoints [1]. Stereochemical configuration introduces an additional layer of non-interchangeability: the (S)-enantiomer of the N-methyl-1-phenyl derivative is the active stereoisomer for D1 antagonism, a configuration opposite to the (R)-enantiomer required in the structurally related benzazepine SCH23390 [1]. The hydrochloride salt form (CAS 5464-92-6) provides defined solubility and stability characteristics distinct from the free base form (CAS 22990-19-8), which affects both biological assay reproducibility and synthetic downstream processing [2]. Substitution at the 1-position of the THIQ scaffold therefore constitutes a critical determinant of target engagement, selectivity, and functional outcome, precluding simple class-based substitution without validated comparative data.

Product-Specific Quantitative Evidence Guide: 1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 5464-92-6) Differentiated Performance Data


D1 Dopamine Receptor Affinity Hierarchy: 1-Phenyl Substitution Superior to 4-Phenyl and 1-Benzyl Positional Isomers

In a head-to-head comparative study evaluating the D1 dopamine receptor binding affinity of positional isomers, the 1-phenyl-substituted tetrahydroisoquinoline scaffold demonstrated significantly higher D1 receptor engagement than the 4-phenyl and 1-benzyl analogs. Competitive binding assays using [³H]SCH23390 in rat striatal membrane homogenates established the affinity rank order: SCH23390 (prototypical benzazepine antagonist) > 1-phenyl-THIQ > 1-benzyl-THIQ > 4-phenyl-THIQ [1]. This positional selectivity was further corroborated by functional antagonism of dopamine-stimulated adenylate cyclase activity, showing strong correlation with binding data (r = 0.98) [1]. The tertiary N-methyl-1-phenyl derivative exhibited enhanced potency relative to the secondary amine analog across all assay endpoints [1].

D1 dopamine receptor SCH23390 structure-activity relationship receptor binding

NMDA Receptor Channel Antagonism: FR115427 (1-Methyl-1-phenyl-THIQ) Quantitative Comparison with MK801

The N-methylated derivative of the target scaffold, FR115427 ((+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride), was evaluated in direct head-to-head comparison with MK801 (dizocilpine), a prototypical non-competitive NMDA antagonist. In radioligand binding assays using rat brain membranes, FR115427 inhibited [³H]TCP binding with an IC₅₀ of 0.249 µM and [³H]MK801 binding with an IC₅₀ of 0.312 µM, while demonstrating no inhibition of [³H]CPP or [³H]glycine binding, confirming selective interaction with the NMDA receptor-associated ion channel [1]. In vivo, FR115427 was approximately 10-fold less potent than MK801 in inhibiting NMDA-induced convulsions and approximately 100-fold less potent in inducing PCP-like locomotor behaviors [1].

NMDA receptor MK801 FR115427 anticonvulsant ion channel blocker

Stereochemical Determinant of D1 Antagonist Activity: (S)-Enantiomer Configuration Distinct from Benzazepine (R)-SCH23390

Resolution and single-crystal X-ray analysis of the tertiary N-methyl-1-phenyltetrahydroisoquinoline established that the (S)-enantiomer is the active stereoisomer for D1 dopamine receptor antagonism [1]. This stereochemical requirement contrasts with the prototypical D1 antagonist SCH23390, a benzazepine derivative, wherein the (R)-enantiomer is required for activity [1]. The inversion of stereochemical preference between the tetrahydroisoquinoline and benzazepine scaffolds underscores that ring contraction fundamentally alters the three-dimensional pharmacophore presentation at the D1 receptor binding site.

enantioselectivity stereochemistry D1 antagonist X-ray crystallography

Defined Polymorphic Form of (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline with Patent-Characterized PXRD Fingerprint

A specific crystalline polymorphic form of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline free base has been prepared and characterized, with a defined powder X-ray diffraction (PXRD) pattern exhibiting characteristic peaks at 10.2, 12.4, 15.4, and 16.3 ± 0.2 °2θ [1]. This polymorphic form is distinguished from amorphous or alternative crystalline forms of the same compound by its unique solid-state fingerprint, which directly impacts physical properties including melting behavior, solubility, and processing characteristics relevant to downstream synthetic applications [1].

polymorphism PXRD crystalline form solifenacin intermediate solid-state characterization

Validated Research and Industrial Application Scenarios for 1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 5464-92-6)


D1 Dopamine Receptor Antagonist Tool Compound Development

This compound serves as the core scaffold for developing D1 dopamine receptor antagonists with defined structure-activity relationships. Comparative data establish that the 1-phenyl substitution confers superior D1 affinity relative to 4-phenyl and 1-benzyl positional isomers, while N-methylation (tertiary amine) enhances potency compared to secondary amine analogs [1]. Researchers requiring a D1 antagonist template with validated rank-order affinity data should select the 1-phenyl-THIQ scaffold, with the (S)-enantiomer of the N-methyl derivative representing the active stereoisomer [1]. This evidence supports procurement of enantiopure (S)-1-phenyl-THIQ derivatives for D1-targeted pharmacology studies, with the understanding that stereochemical requirements for this scaffold differ from benzazepine-based D1 antagonists.

NMDA Receptor Ion Channel Blocker Lead Optimization

The N-methyl-1-phenyl-THIQ derivative (FR115427) provides a defined starting point for developing NMDA receptor channel blockers with potentially reduced behavioral side-effect liability. Direct comparative data demonstrate that FR115427 inhibits NMDA receptor channel binding with sub-micromolar potency (IC₅₀ 0.249-0.312 µM) while exhibiting approximately 10-fold lower anticonvulsant potency and 100-fold lower locomotor stimulation relative to MK801 [2]. This profile makes the 1-phenyl-THIQ scaffold a valuable template for medicinal chemistry programs seeking NMDA antagonists with attenuated psychotomimetic effects. Procurement of the parent 1-phenyl-THIQ hydrochloride (CAS 5464-92-6) enables N-alkylation and further SAR exploration at this validated chemotype.

Industrial Manufacturing of Solifenacin Succinate (Vesicare®)

The (S)-enantiomer of 1-phenyl-1,2,3,4-tetrahydroisoquinoline is a critical intermediate in the commercial synthesis of solifenacin succinate, a muscarinic M3 receptor antagonist indicated for overactive bladder syndrome [3][4]. The defined crystalline polymorphic form characterized by PXRD peaks at 10.2, 12.4, 15.4, and 16.3 ± 0.2 °2θ provides a quality-controlled solid-state intermediate suitable for large-scale pharmaceutical manufacturing [3]. Industrial procurement specifications should require enantiomeric purity appropriate for API intermediate use and, where process consistency is critical, verification of polymorphic identity via PXRD.

Sigma-1 Receptor Binding Assay Reference Standard

BindingDB-curated data establish that the parent compound 1-phenyl-1,2,3,4-tetrahydroisoquinoline demonstrates measurable affinity for the sigma non-opioid intracellular receptor 1 (sigma-1 receptor) with an IC₅₀ of 2.00 µM in [³H]NANM displacement assays using rat tissue [5]. This provides a baseline affinity value for this scaffold at the sigma-1 receptor, enabling its use as a reference compound or starting point for sigma-1 receptor ligand optimization. Researchers investigating sigma receptor pharmacology may utilize this compound as a structurally defined comparator with publicly accessible binding data.

Quote Request

Request a Quote for 1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.